N-(3-chloro-4-methylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
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Description
N-(3-chloro-4-methylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C28H25ClN4O3 and its molecular weight is 500.98. The purity is usually 95%.
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Biological Activity
N-(3-chloro-4-methylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H25ClN4O3
- Molecular Weight : 501.0 g/mol
- CAS Number : 1189426-91-2
Research indicates that compounds similar to this compound may exhibit diverse biological activities primarily through the following mechanisms:
- Inhibition of Inflammatory Pathways :
- Antineoplastic Activity :
- Antimicrobial Properties :
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Activity Type | IC50 Value (µM) | Reference |
---|---|---|
NF-κB Inhibition | <50 | |
Antitumor Activity | 22 (JAK2/BRD4 Inhibition) | |
Antimicrobial Activity | 20 (SecA Inhibition) |
Case Studies
-
Anti-inflammatory Effects :
A study evaluated a series of pyrimidine derivatives for their ability to inhibit LPS-induced NF-κB activation in THP-1 monocytes. Among these, certain compounds exhibited significant anti-inflammatory properties with IC50 values below 50 µM, indicating potential for therapeutic applications in inflammatory diseases . -
Antitumor Activity :
Research on pyrimidine analogs demonstrated their effectiveness as dual inhibitors of JAK2 and BRD4, with IC50 values of 22 nM and 13 nM respectively. These findings suggest that this compound may have significant potential in cancer therapy by disrupting crucial signaling pathways involved in tumor growth and survival . -
Antimicrobial Studies :
The compound was assessed for its ability to inhibit SecA ATPase activity in E. coli, which is vital for bacterial protein translocation. The observed IC50 values indicate that it could serve as a lead compound for developing new antibiotics targeting bacterial secretion systems .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN4O3/c1-17-4-11-24-22(12-17)26-27(33(24)15-25(34)31-20-8-5-18(2)23(29)13-20)28(35)32(16-30-26)14-19-6-9-21(36-3)10-7-19/h4-13,16H,14-15H2,1-3H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOTVVFJGLNPBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NC5=CC(=C(C=C5)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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